molecular formula C12H11N3O3 B11705743 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B11705743
M. Wt: 245.23 g/mol
InChI Key: YXDVIHYKRHSINU-UHFFFAOYSA-N
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Description

6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core substituted with a methyl group at the 6th position and a nitro group at the 8th position. It has the molecular formula C12H11N3O3 and a molecular weight of 245.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Fischer indole synthesis method. This method starts with the reaction of substituted phenylhydrazines with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydro-beta-carboline core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties .

Mechanism of Action

The mechanism of action of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other beta-carbolines. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

6-methyl-8-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H11N3O3/c1-6-4-8-7-2-3-13-12(16)11(7)14-10(8)9(5-6)15(17)18/h4-5,14H,2-3H2,1H3,(H,13,16)

InChI Key

YXDVIHYKRHSINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2CCNC3=O

Origin of Product

United States

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